molecular formula C14H13NO2 B12655066 Phenyl 3-amino-4-methylbenzoate CAS No. 76765-60-1

Phenyl 3-amino-4-methylbenzoate

Cat. No.: B12655066
CAS No.: 76765-60-1
M. Wt: 227.26 g/mol
InChI Key: FLDBLKUKZWISKY-UHFFFAOYSA-N
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Description

Phenyl 3-amino-4-methylbenzoate is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzoic acid, where the phenyl group is esterified with 3-amino-4-methylbenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 3-amino-4-methylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 3-amino-4-methylbenzoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Phenyl 3-amino-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve strong acids like sulfuric acid or catalysts like iron(III) chloride.

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Phenyl 3-amino-4-methylbenzyl alcohol.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Phenyl 3-amino-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of phenyl 3-amino-4-methylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Phenyl 3-amino-4-methylbenzoate can be compared with other similar compounds such as:

    Phenyl benzoate: Lacks the amino and methyl groups, making it less reactive in certain chemical reactions.

    3-amino-4-methylbenzoic acid: The esterification with phenol enhances its solubility and reactivity.

    Methyl 3-amino-4-methylbenzoate: Similar structure but with a methyl ester group instead of a phenyl ester, leading to different physical and chemical properties.

Properties

CAS No.

76765-60-1

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

phenyl 3-amino-4-methylbenzoate

InChI

InChI=1S/C14H13NO2/c1-10-7-8-11(9-13(10)15)14(16)17-12-5-3-2-4-6-12/h2-9H,15H2,1H3

InChI Key

FLDBLKUKZWISKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2)N

Origin of Product

United States

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